Sequence-Specific Molecular Weight Differentiation vs. Positional Isomer Phe-Met-Asn-Phe
The target compound Phe-Asn-Met-Phe and its positional isomer Phe-Met-Asn-Phe share an identical elemental composition (C₂₇H₃₅N₅O₆S) and exact mass (557.2308 Da), making them isobaric [1][2]. As a result, molecular weight measurement alone cannot distinguish between these two species. Differentiation mandates sequence-verification techniques such as tandem mass spectrometry (MS/MS) with diagnostic fragment ions. Procurement of Phe-Asn-Met-Phe requires a vendor to provide an MS/MS spectrum or HPLC retention time traceable to a Phe-Asn-Met-Phe reference standard to confirm sequence identity and rule out the Phe-Met-Asn-Phe contaminant or mis-synthesis [1][2].
| Evidence Dimension | Sequence Verification by MS/MS (Diagnostic Fragment Ions) |
|---|---|
| Target Compound Data | Isobaric with isomer; differentiation requires MS/MS spectrum with fragments unique to Phe-Asn linkage at N-terminus |
| Comparator Or Baseline | Phe-Met-Asn-Phe (CAS not available; BioDeep entry BioDeep_00000462169); identical molecular formula and exact mass of 557.2308 Da |
| Quantified Difference | Mass difference: 0 Da (isobaric). Differentiation relies on qualitative MS/MS fragmentation pattern. |
| Conditions | High-resolution mass spectrometry (HRMS) and tandem MS (MS/MS) in positive ion mode, electrospray ionization (ESI), theoretical prediction of b- and y-ion series. |
Why This Matters
Undetected sequence scrambling during synthesis renders isobaric isomers indistinguishable by mass alone, invalidating structure-activity data; sequence-specific MS/MS verification is a go/no-go procurement criterion.
- [1] BioDeep Metabolite Database, Entry BioDeep_00000462169, "Phe Met Asn Phe," Exact Mass: 557.2308, Formula: C₂₇H₃₅N₅O₆S. Available at: https://query.biodeep.cn/metabolite/462169 (Accessed 2026-05-10). View Source
- [2] Steen, H., & Mann, M. (2004). The ABC's (and XYZ's) of peptide sequencing. Nature Reviews Molecular Cell Biology, 5(9), 699-711. DOI: 10.1038/nrm1468 View Source
